REACTION_CXSMILES
|
N#N.C(Cl)(Cl)(Cl)Cl.C(=O)=O.[CH2:11]=[C:12]([CH2:18][CH3:19])[CH2:13][CH2:14][CH:15]([OH:17])[CH3:16].ClN1C(=O)CCC1=O.CSC>C1(C)C=CC=CC=1.CCOCC.C(N(CC)CC)C>[CH2:11]=[C:12]([CH2:18][CH3:19])[CH2:13][CH2:14][C:15](=[O:17])[CH3:16] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
carbon tetrachloride dry ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl.C(=O)=O
|
Name
|
|
Quantity
|
19.23 g
|
Type
|
reactant
|
Smiles
|
C=C(CCC(C)O)CC
|
Name
|
|
Quantity
|
30.04 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
23.2 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to ca 25° C. over a two-hour period
|
Type
|
WASH
|
Details
|
Upon washing with 1% hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
water, the organic phase was dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C=C(CCC(C)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |